molecular formula C9H13F2N3 B13071090 7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13071090
M. Wt: 201.22 g/mol
InChI Key: NZEHZNBIJXSYJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid, leading to the formation of 7-difluoromethyl derivatives . When trifluoroacetic acid is used instead, 5-difluoromethyl derivatives are predominantly formed .

Industrial Production Methods

the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism by which 7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exerts its effects involves interaction with specific molecular targets and pathways. The fluorine atom or fluoroalkyl groups in the molecule increase its biological activity, metabolic stability, lipophilicity, and binding affinity to receptors . These interactions can lead to various biological effects, such as antibacterial and antitumor activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the difluoromethyl group at the 7-position enhances its biological activity and stability compared to other similar compounds .

Properties

Molecular Formula

C9H13F2N3

Molecular Weight

201.22 g/mol

IUPAC Name

7-(difluoromethyl)-2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C9H13F2N3/c1-2-6-5-8-12-4-3-7(9(10)11)14(8)13-6/h5,7,9,12H,2-4H2,1H3

InChI Key

NZEHZNBIJXSYJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(CCNC2=C1)C(F)F

Origin of Product

United States

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